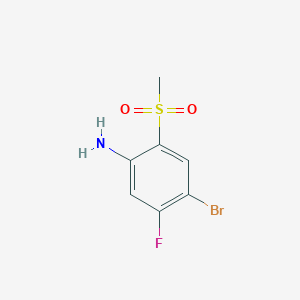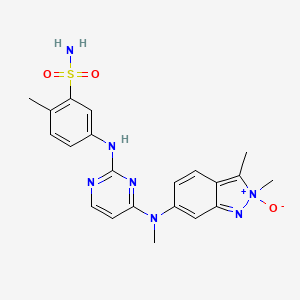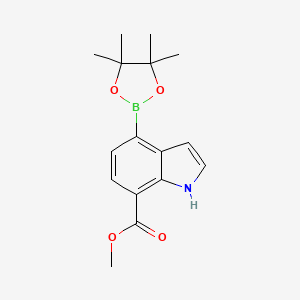
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of aniline, featuring bromine, fluorine, and a methylsulphonyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives, followed by reduction and subsequent halogenation. For instance, 4-bromo-2-fluoro-1-nitrobenzene can be reduced using iron and ammonium chloride in ethanol and water to yield the corresponding aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
化学反応の分析
Types of Reactions
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The bromine substituent can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.
科学的研究の応用
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . The compound may bind to allosteric sites on target proteins, modulating their activity and leading to downstream effects such as changes in gene expression or enzyme activity.
類似化合物との比較
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar in structure but lacks the methylsulphonyl group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methylsulphonyl group.
2-Bromo-4-fluoroaniline: Similar but lacks the methylsulphonyl group.
Uniqueness
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is unique due to the presence of the methylsulphonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
特性
分子式 |
C7H7BrFNO2S |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
4-bromo-5-fluoro-2-methylsulfonylaniline |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 |
InChIキー |
XRGHVVFAJBPWID-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)

![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)

![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)





